molecular formula C30H46O2 B15387254 2,2-Bis(4-(heptyloxy)phenyl)butane

2,2-Bis(4-(heptyloxy)phenyl)butane

Cat. No.: B15387254
M. Wt: 438.7 g/mol
InChI Key: ZBRZCZRWMRIUTJ-UHFFFAOYSA-N
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Description

2,2-Bis(4-(heptyloxy)phenyl)butane is a derivative of bisphenol B (2,2-bis(4-hydroxyphenyl)butane), where the hydroxyl (-OH) groups are replaced with heptyloxy (-O-C₇H₁₅) substituents . This modification enhances its hydrophobicity and alters its physicochemical properties, making it relevant for applications in materials science and pharmaceuticals. The heptyloxy chains introduce flexibility and influence molecular packing, which can affect crystallization behavior and solubility.

Properties

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

1-heptoxy-4-[2-(4-heptoxyphenyl)butan-2-yl]benzene

InChI

InChI=1S/C30H46O2/c1-5-8-10-12-14-24-31-28-20-16-26(17-21-28)30(4,7-3)27-18-22-29(23-19-27)32-25-15-13-11-9-6-2/h16-23H,5-15,24-25H2,1-4H3

InChI Key

ZBRZCZRWMRIUTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(C)(CC)C2=CC=C(C=C2)OCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

A. Triazole Derivatives with Heptyloxy/Hexyloxy Groups
Compounds like 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (5f) share structural similarities with 2,2-bis(4-(heptyloxy)phenyl)butane, particularly in their alkoxy-substituted aromatic rings. However, the triazole core introduces rotational flexibility, which enhances receptor-binding affinity in pharmacological contexts .

Property This compound 3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (5f)
Core Structure Butane bridge 1,2,4-Triazole ring
Alkoxy Substituents Heptyloxy (C₇H₁₅O) Heptyloxy (C₇H₁₅O) and hexyloxy (C₆H₁₃O)
Biological Activity Not reported ED₅₀ = 37.3 mg/kg (anticonvulsant), PI = 11.3
Synthetic Route Likely etherification of bisphenol B Alkylation of triazolone intermediates with alkyl halides

Key Insight : The triazole derivatives demonstrate superior anticonvulsant activity compared to carbamazepine (PI = 6.4), attributed to their rotatable triazole ring and optimized alkoxy chain lengths .

B. Benzophenone Derivatives with Long Alkoxy Chains 3,3',4,4'-Tetrakis(octyloxy)benzophenone (4O8) features a benzophenone core with octyloxy (C₈H₁₇O) chains. Compared to this compound, this compound has longer alkoxy groups and a rigid aromatic ketone backbone, which may reduce solubility but improve thermal stability .

Property This compound 3,3',4,4'-Tetrakis(octyloxy)benzophenone (4O8)
Core Structure Butane bridge Benzophenone
Alkoxy Substituents Heptyloxy (C₇H₁₅O) Octyloxy (C₈H₁₇O)
Synthesis Etherification (hypothetical) Microreactor-assisted alkylation

Diazene Derivatives with Heptyloxy Groups

Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide shares the heptyloxy-substituted phenyl groups but replaces the butane bridge with a diazene (N=N) group. This structural difference significantly alters electronic properties:

Property This compound Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide
Core Structure Butane bridge Diazene (N=N) with oxide
logP (Octanol/Water) Estimated ~8.3 (similar to diazene) 8.31
Ionization Energy (IE) Not reported 7.57 eV

Key Insight : The diazene derivative’s high logP (8.31) suggests strong lipophilicity, a trait likely shared by this compound due to its heptyloxy groups .

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